N'-(3,4-dichlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide
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Overview
Description
N’-(3,4-dichlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is a complex organic compound characterized by the presence of dichlorobenzoyl and trifluoroethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dichlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide typically involves multiple steps, including the introduction of dichlorobenzoyl and trifluoroethoxy groups onto a benzenecarbohydrazide backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dichlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N’-(3,4-dichlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3,4-dichlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenecarbohydrazides with different substituents, such as:
- N’-(3,4-dichlorobenzoyl)-2,5-dimethoxybenzenecarbohydrazide
- N’-(3,4-dichlorobenzoyl)-2,5-dihydroxybenzenecarbohydrazide
Uniqueness
N’-(3,4-dichlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is unique due to the presence of trifluoroethoxy groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
N'-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-3,4-dichlorobenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2F6N2O4/c19-12-3-1-9(5-13(12)20)15(29)27-28-16(30)11-6-10(31-7-17(21,22)23)2-4-14(11)32-8-18(24,25)26/h1-6H,7-8H2,(H,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGNJJWNPCCCDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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